molecular formula C2H5NO2 B1666218 Glycine CAS No. 56-40-6

Glycine

Cat. No. B1666218
CAS RN: 56-40-6
M. Wt: 75.07 g/mol
InChI Key: DHMQDGOQFOQNFH-UHFFFAOYSA-N
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Description

Glycine is the simplest and smallest of amino acids. It is mainly generated in the liver and kidney and is used to produce collagen, creatine, glucose, and purine. It is also involved in immune function, anti-inflammatory processes, and anti-oxidation reactions .


Synthesis Analysis

The amino acid glycine is synthesized by a single step using L-serine as the starting molecule. Glycine, when available in the cell surroundings, can also be acquired by active transport .


Molecular Structure Analysis

Glycine is denoted by the formula NH2CH2COOH, indicating that it has one amino group (-NH2), one carboxyl group (-COOH), and two hydrogen atoms (-H2) attached to a single carbon atom .


Chemical Reactions Analysis

Glycine undergoes several chemical reactions. It reduces to alcohol by an aqueous solution of lithium aluminum hydride. On heating with soda lime or barium hydroxide, glycine produces methyl amine. It also reacts with alcohol in the presence of inorganic acid to form an ester .


Physical And Chemical Properties Analysis

Glycine is a colorless crystalline solid with a sweet taste. It is highly soluble in water and is hydrophilic due to its minimal side chain of only one hydrogen atom .

Scientific Research Applications

Metabolism and Health Implications

Glycine, the simplest proteinogenic amino acid, plays a significant role in various metabolic pathways. It is essential for the synthesis of glutathione and regulates one-carbon metabolism. Studies have found lower circulating glycine levels in metabolic disorders associated with obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Increasing glycine availability may have potential benefits in curbing the progression of these metabolic disturbances (Alves et al., 2019).

Neurotransmitter and Cytoprotective Agent

Glycine functions as a major inhibitory neurotransmitter in the spinal cord and brainstem and has notable anti-inflammatory, cytoprotective, and immunomodulatory properties. It's involved in the production of bile, nucleic acids, porphyrins, and creatine phosphate and has been studied for its therapeutic role in various conditions including ischemia-reperfusion injury in the liver (Habib et al., 2006).

Applications in Plant Stress Resistance

Glycine betaine (GB) and proline, accumulating in response to environmental stresses like drought and salinity, play adaptive roles in plant stress resistance. While the exact roles of GB and proline in plant osmotolerance are debated, studies suggest their positive effects on plant growth and final crop yield under environmental stresses (Ashraf & Foolad, 2007).

Glycine in Cancer Research

Research indicates that rapidly growing cancer cells rely on glycine for nucleotide synthesis, essential for DNA synthesis. This increased dependence on glycine by rapidly proliferating cancer cells could potentially provide a target for therapeutic intervention (Jain et al., 2012).

Environmental Applications

Glycine, along with glutamate, is being explored as an environmentally friendly option for metal recovery from minerals and residues. This research area is gaining momentum, suggesting the potential of glycine in sustainable industrial processes (Jamett et al., 2022).

Safety And Hazards

Glycine’s safety has not been fully tested or studied. Particular caution should be taken when considering glycine for young children, pregnant or breastfeeding women, and people with liver or kidney disease . Glycine can also pose an explosion hazard when suspended in air as dust .

Future Directions

While there are not many studies specifically discussing the future directions of glycine, it is worth noting that glycine is a major component of soybean genetic transformation, which could have significant implications for future agricultural practices .

properties

IUPAC Name

2-aminoacetic acid
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InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)
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InChI Key

DHMQDGOQFOQNFH-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)N
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Molecular Formula

C2H5NO2
Record name GLYCINE
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Related CAS

15743-44-9 (mono-potassium salt), 17829-66-2 (cobalt salt), 29728-27-6 (monoammonium salt), 32817-15-5 (copper salt), 33242-26-1 (calcium salt), 35947-07-0 (calcium salt (2:1)), 513-29-1 (sulfate (3:1)), 6000-43-7 (hydrochloride), 6000-44-8 (mono-hydrochloride salt), 63183-41-5 (hydrochloride hydrogen carbonate), 71295-98-2 (phosphate (1:1)), 7490-95-1 (hydrochloride (2:1), 7490-95-1 (hydrochloride (2:1))
Record name Glycine [USP:INN]
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DSSTOX Substance ID

DTXSID9020667
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Molecular Weight

75.07 g/mol
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Physical Description

Glycine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Water or Solvent Wet Solid, White solid; [CAMEO] White crystals; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water, Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g, 100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether., water solubility = 2.49X10+5 mg/l @ 25 °C, 249.0 mg/mL, Soluble in water; Slightly soluble in ether, Slightly soluble (in ethanol)
Record name GLYCINE
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Density

1.1607 (NTP, 1992) - Denser than water; will sink, 1.161 g/cu cm @ 20 °C
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Vapor Pressure

0.00000013 [mmHg]
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Mechanism of Action

In the CNS, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex. The strychnine-sensitive glycine receptor complex is comprised of a chloride channel and is a member of the ligand-gated ion channel superfamily. The putative antispastic activity of supplemental glycine could be mediated by glycine's binding to strychnine-sensitive binding sites in the spinal cord. This would result in increased chloride conductance and consequent enhancement of inhibitory neurotransmission. The ability of glycine to potentiate NMDA receptor-mediated neurotransmission raised the possibility of its use in the management of neuroleptic-resistant negative symptoms in schizophrenia. Animal studies indicate that supplemental glycine protects against endotoxin-induced lethality, hypoxia-reperfusion injury after liver transplantation, and D-galactosamine-mediated liver injury. Neutrophils are thought to participate in these pathologic processes via invasion of tissue and releasing such reactive oxygen species as superoxide. In vitro studies have shown that neutrophils contain a glycine-gated chloride channel that can attenuate increases in intracellular calcium and diminsh neutrophil oxidant production. This research is ealy-stage, but suggests that supplementary glycine may turn out to be useful in processes where neutrophil infiltration contributes to toxicity, such as ARDS., HYPERPOLARIZATION OF MOTONEURONS PRODUCED BY IONTOPHORETIC APPLICATION OF GLYCINE IS RELATIVELY TRANSIENT BUT APPROACHES THE EQUILIBRIUM POTENTIAL FOR THE INDIRECTLY ACTIVATED INHIBITORY POSTSYNAPTIC POTENTIAL...TESTS WITH GABA... INDICATE SIMILAR ELECTROPHYSIOLOGICAL EFFECTS & SIMILAR INCR IN CL- CONDUCTANCE., MAJOR EVIDENCE THAT FAVORS GLYCINE AS MEDIATOR OF INTRASPINAL POSTSYNAPTIC INHIBITION IS THE SELECTIVE ANTAGONISM OF ITS EFFECTS BY STRYCHNINE. ... GLYCINE ALSO APPEARS TO BE MOST LIKELY TRANSMITTER FOR INHIBITORY INTERNEURONS IN RETICULAR FORMATION BUT NOT IN CUNEATE NUCLEUS.
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Product Name

Glycine

Color/Form

White crystals, MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL, Monoclinic prisms from alc

CAS RN

56-40-6, 25718-94-9, 18875-39-3
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Melting Point

451 °F (NTP, 1992), 290 °C decomposes, MP: 189 °C /(C2H5NO2)2.HCL/, 262.2 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Glycine

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